5-(Chloromethyl)thiazole hydrochloride
Overview
Description
5-(Chloromethyl)thiazole hydrochloride is a compound with the molecular formula C4H5Cl2NS . It is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin .
Molecular Structure Analysis
In the molecular structure of 5-(Chloromethyl)thiazole hydrochloride, the chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring . No classical hydrogen bonds are found in the crystal structure .Physical And Chemical Properties Analysis
5-(Chloromethyl)thiazole hydrochloride has a molecular weight of 170.06 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its exact mass is 168.9519757 g/mol . The compound has a topological polar surface area of 41.1 Ų .Scientific Research Applications
Synthesis and Stability
5-(Chloromethyl)thiazole hydrochloride plays a critical role in the synthesis of biologically active compounds. A notable study by Lin, Salter, & Gong (2009) demonstrates the efficient synthesis of a stable isotope-labeled version of 5-(hydroxymethyl)thiazole, a variant of 5-(Chloromethyl)thiazole hydrochloride, which serves as a building block for various compounds. Their work contributes significantly to the development of novel biologically interesting compounds.
Pharmacological Activities
Thiazole, the core structure in 5-(Chloromethyl)thiazole hydrochloride, is recognized for its diverse pharmacological activities. According to Borcea et al. (2021), thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. This highlights the potential of 5-(Chloromethyl)thiazole hydrochloride derivatives in drug discovery and development.
Chemical Properties and Synthesis Routes
The chemical properties and various synthesis routes of 5-(Chloromethyl)thiazole hydrochloride are detailed by Huang Jin-yan (2010). Understanding these properties is essential for exploring its application in scientific research and industrial processes.
Antimicrobial and Antifungal Properties
Thiazole derivatives, including those related to 5-(Chloromethyl)thiazole hydrochloride, have been studied for their antimicrobial and antifungal properties. A study by Juspin et al. (2010) on imidazo[2,1-b]thiazoles shows promising results in this area, indicating the potential of these compounds in addressing infectious diseases.
Marine-Derived Compounds
Compounds related to 5-(Chloromethyl)thiazole hydrochloride have been isolated from marine sources, as shown in the work of Fu & MacMillan (2015). These discoveries contribute to the understanding of naturally occurring thiazole derivatives and their potential applications.
Synthesis of Novel Derivatives
Research into the synthesis of novel thiazole derivatives, which could include 5-(Chloromethyl)thiazole hydrochloride analogs, is a growing field. Studies like those conducted by Hillstrom et al. (2001) offer insight into new methods of creating these compounds, which could lead to significant advancements in medicinal chemistry and other scientific areas.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESYFUVRJDNNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624702 | |
Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)thiazole hydrochloride | |
CAS RN |
131052-44-3 | |
Record name | Thiazole, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131052-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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